![molecular formula C19H19ClFNO3 B12600600 Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- CAS No. 651300-90-2](/img/structure/B12600600.png)
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- typically involves the reaction of piperidine with 4-chlorophenoxyacetyl chloride and 4-fluorophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a hydroxyl group instead of the acetyl group.
4-Piperidone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is unique due to the presence of both chlorophenoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and specificity in various applications.
Propiedades
Número CAS |
651300-90-2 |
|---|---|
Fórmula molecular |
C19H19ClFNO3 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H19ClFNO3/c20-14-1-5-16(6-2-14)24-13-19(23)22-11-9-18(10-12-22)25-17-7-3-15(21)4-8-17/h1-8,18H,9-13H2 |
Clave InChI |
QHTSRNDEDPCQOW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


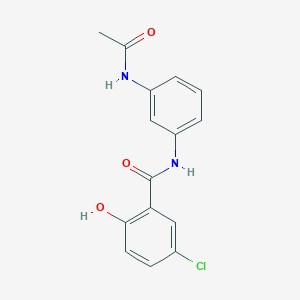
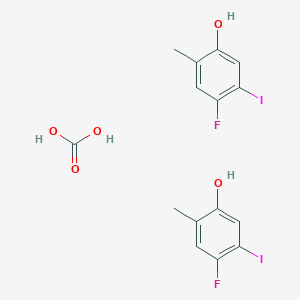


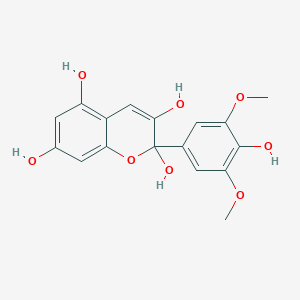
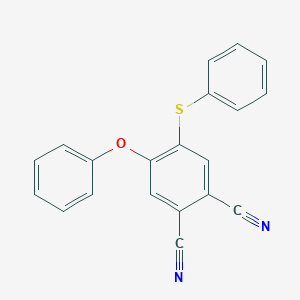
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
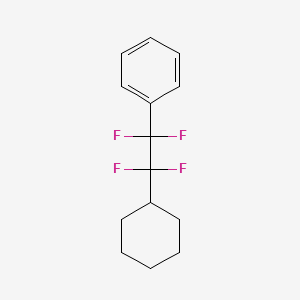

![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
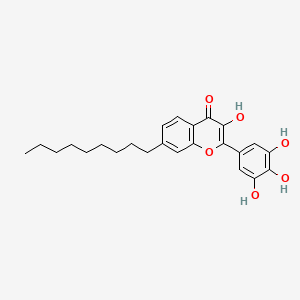
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)
